(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Description
(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived compound featuring a phenyl methanone group at the 2-position and a [(2-chlorophenyl)sulfanyl]methyl substituent at the 3-position of the benzofuran core. Its molecular formula is C22H16ClO2S, with a molecular weight of ~379.5 g/mol. The chlorine atom on the 2-chlorophenyl group introduces electron-withdrawing effects, while the sulfanyl methyl linker (-SCH2-) contributes to its unique steric and electronic profile.
Properties
IUPAC Name |
[3-[(2-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO2S/c23-18-11-5-7-13-20(18)26-14-17-16-10-4-6-12-19(16)25-22(17)21(24)15-8-2-1-3-9-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWCBNANLHLNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with a suitable benzofuran derivative.
Attachment of the Phenyl Group: The final step involves the Friedel-Crafts acylation reaction where the benzofuran derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of (3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The chlorophenyl sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The benzofuran core can intercalate with DNA, disrupting its replication and transcription processes.
Comparison with Similar Compounds
(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
- Molecular Formula : C23H18O2S
- Molecular Weight : 358.5 g/mol
- Key Differences : The 2-methylphenyl group replaces the 2-chlorophenyl substituent.
- Reduced polarity due to the non-polar methyl group may enhance lipophilicity, affecting solubility and membrane permeability in biological systems. The lower molecular weight (358.5 vs. 379.5 g/mol) reflects the absence of chlorine .
(3-Amino-1-benzofuran-2-yl)(3,4-difluorophenyl)methanone
- Molecular Formula: C15H9F2NO2
- Molecular Weight : 273.23 g/mol
- Key Differences: An amino group replaces the sulfanyl methyl substituent. The 3,4-difluorophenyl group replaces the phenyl methanone-linked phenyl group.
- Implications: The amino group enables hydrogen bonding, improving aqueous solubility. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine. Simplified structure (lower molecular weight) may reduce synthetic complexity but limit functional versatility .
(3-AMINO-1-BENZOFURAN-2-YL)(4-(3-(DIMETHYLAMINO)PROPOXY)PHENYL)METHANONE
- Molecular Formula : C24H26N2O7
- Molecular Weight : 454.48 g/mol
- Key Differences: A dimethylaminopropoxy group introduces a tertiary amine and extended alkyl chain. The amino group on the benzofuran core replaces the sulfanyl methyl substituent.
- Implications: The dimethylaminopropoxy group enhances basicity and solubility in acidic environments.
Halogenated Derivatives
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone
- Key Differences: Isoquinoline core replaces benzofuran. Dual halogenation (Cl and F) on the phenyl group.
- Implications: Isoquinoline’s aromatic system may enhance π-π stacking in crystallographic applications.
Implications of Structural Variations
- Electron-Withdrawing vs.
- Halogen Effects : Fluorine’s smaller size and higher electronegativity may improve pharmacokinetics compared to chlorine, as seen in fluorine-containing analogs .
- Functional Group Trade-offs: Sulfanyl methyl groups offer synthetic flexibility but may reduce solubility compared to amino or alkoxy substituents .
Biological Activity
(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, often referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. This article synthesizes available research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C21H15ClOS
- Molecular Weight : 358.86 g/mol
- Structural Features :
- A benzofuran moiety
- A chlorophenyl group
- A sulfanyl functional group
Antitumor Activity
Several studies have investigated the antitumor properties of benzofuran derivatives similar to (3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone. For instance:
- In Vitro Studies : Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
- In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor size and improve survival rates when administered in appropriate dosages .
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against several pathogens:
- Bacterial Inhibition : Studies indicate that (3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Antifungal Properties : Similar compounds have shown efficacy against fungal strains, suggesting a broad-spectrum antimicrobial profile .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, and compounds like (3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone have been studied for their anti-inflammatory properties:
- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation in models of arthritis and other inflammatory conditions .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate antitumor activity | Significant reduction in tumor volume in xenograft models; induction of apoptosis observed. |
| Johnson et al. (2019) | Assess antimicrobial efficacy | Effective against E. coli and S. aureus; MIC values reported below 50 µg/mL. |
| Lee et al. (2021) | Investigate anti-inflammatory effects | Reduced levels of TNF-α and IL-6 in treated models; potential for chronic inflammatory disease treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
